4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrazolidine ring, a pyrrole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method involves the reaction of 4-bromobenzoyl chloride with hydrazine to form 4-bromophenylhydrazine. This intermediate is then reacted with maleic anhydride to form the pyrazolidine ring. The resulting compound is further reacted with 1H-pyrrole-1-ylbenzenesulfonamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyrazolidine ring.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazolidine ring, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar structure but with different substituents on the pyrazolidine ring.
1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene derivatives: These compounds share the pyrazolidine core but differ in their substituents.
Uniqueness
4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a pyrazolidine ring, a pyrrole ring, and a benzenesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H15BrN4O4S |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
4-[2-[(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H15BrN4O4S/c21-13-3-5-15(6-4-13)25-20(27)18(19(26)23-25)12-16-2-1-11-24(16)14-7-9-17(10-8-14)30(22,28)29/h1-12H,(H,23,26)(H2,22,28,29)/b18-12- |
InChI Key |
AXZDWQMSNSOZHK-PDGQHHTCSA-N |
SMILES |
C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N |
Isomeric SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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